7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core structure substituted with a chloropyrimidine moiety. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one typically involves the nucleophilic substitution of a chloropyrimidine derivative with an aminoquinoline precursor. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and bases like sodium bicarbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The chloropyrimidine moiety can undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as palladium on carbon for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted pyrimidine derivatives .
Scientific Research Applications
7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and pyrimidine-substituted heterocycles, such as:
- 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile
- 2-amino-4,6-dichloropyrimidine
- 2-amino-6-chloropyrimidin-4-yl cyanamide .
Uniqueness
The uniqueness of 7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one lies in its specific substitution pattern and the combination of the quinoline and chloropyrimidine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H11ClN4O |
---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H11ClN4O/c14-11-6-12(16-7-15-11)17-9-3-1-8-2-4-13(19)18-10(8)5-9/h1,3,5-7H,2,4H2,(H,18,19)(H,15,16,17) |
InChI Key |
NPWHVKQNTONPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)NC3=CC(=NC=N3)Cl |
Origin of Product |
United States |
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